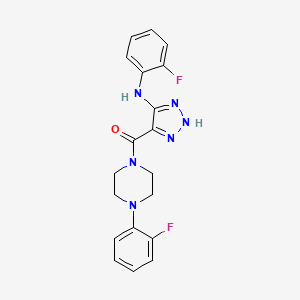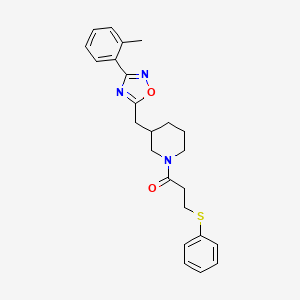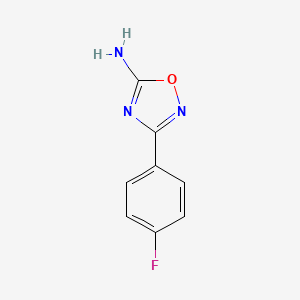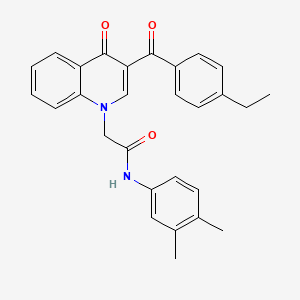![molecular formula C17H9ClN2O3S B2688208 3-chloro-N-(1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide CAS No. 313395-93-6](/img/structure/B2688208.png)
3-chloro-N-(1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a benzo[b]thiophene core, which is a sulfur-containing heterocycle, and is substituted with a chloro group and an isoindolinone moiety. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-chloro-N-(1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[b]thiophene core, which can be achieved through cyclization reactions involving sulfur-containing precursors. The chloro substitution is introduced via electrophilic aromatic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The isoindolinone moiety is then attached through amide bond formation, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
3-chloro-N-(1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzo[b]thiophene core can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, which can affect the carbonyl groups in the isoindolinone moiety.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions, resulting in the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, catalysts such as palladium on carbon for hydrogenation reactions, and bases like triethylamine or sodium hydroxide
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules. It can be used in the development of new synthetic methodologies and the exploration of reaction mechanisms.
Biology: The compound has shown promise as a bioactive molecule with potential applications in drug discovery. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for the development of new therapeutic agents.
Medicine: Preliminary studies have indicated that the compound may possess anti-inflammatory, anticancer, and antimicrobial properties. Further research is needed to fully understand its pharmacological potential and to develop it into a viable drug candidate.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials, such as polymers and coatings, with specific functional properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. These targets may include enzymes involved in key metabolic pathways, receptors on the surface of cells, and other proteins that play a role in cellular signaling and regulation. The compound’s ability to modulate these targets can lead to various biological effects, such as inhibition of enzyme activity, alteration of cell signaling pathways, and induction of cell death in cancer cells.
Comparison with Similar Compounds
3-chloro-N-(1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide can be compared with other similar compounds, such as:
Benzo[b]thiophene derivatives: These compounds share the same core structure but differ in their substituents. They may exhibit similar chemical reactivity but can have different biological activities depending on the nature and position of the substituents.
Isoindolinone derivatives: These compounds contain the isoindolinone moiety and can have similar pharmacological properties. the presence of the benzo[b]thiophene core in this compound may impart additional biological activities.
Chlorinated aromatic compounds: These compounds contain a chloro substituent on an aromatic ring and can undergo similar substitution reactions. The specific combination of the benzo[b]thiophene and isoindolinone moieties in this compound makes it unique compared to other chlorinated aromatics.
Properties
IUPAC Name |
3-chloro-N-(1,3-dioxoisoindol-4-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClN2O3S/c18-13-8-4-1-2-7-11(8)24-14(13)17(23)19-10-6-3-5-9-12(10)16(22)20-15(9)21/h1-7H,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZZWMLYHRYTKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl (2E)-2-{[4-(dipropylsulfamoyl)benzoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2688128.png)


![7-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2688133.png)

![N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2688136.png)
![3-(5-bromo-2-methoxyphenyl)-9-(2-methoxyethyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2688137.png)

![N-(2,5-dimethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2688140.png)
![2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}-1,3-benzoxazole](/img/structure/B2688141.png)
![N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2688143.png)


![N-Methyl-1-[3-(3,3,3-trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2688148.png)
